molecular formula C8H3BrCl2N2 B8132217 6-Bromo-3,4-dichloro-cinnoline

6-Bromo-3,4-dichloro-cinnoline

Cat. No.: B8132217
M. Wt: 277.93 g/mol
InChI Key: CZTGSVQKAZFWAV-UHFFFAOYSA-N
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Description

6-Bromo-3,4-dichloro-cinnoline is a heterocyclic aromatic compound with the molecular formula C8H3BrCl2N2. It is characterized by the presence of bromine and chlorine atoms attached to a cinnoline ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3,4-dichloro-cinnoline typically involves the halogenation of cinnoline derivatives. One common method includes the bromination and chlorination of cinnoline under controlled conditions. For instance, the reaction of cinnoline with bromine and chlorine in the presence of a suitable catalyst can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where cinnoline is treated with bromine and chlorine in reactors designed to handle the exothermic nature of halogenation reactions. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3,4-dichloro-cinnoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cinnoline derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Bromo-3,4-dichloro-cinnoline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Bromo-3,4-dichloro-cinnoline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-3,4-dichloro-cinnoline is unique due to its specific cinnoline ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-bromo-3,4-dichlorocinnoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrCl2N2/c9-4-1-2-6-5(3-4)7(10)8(11)13-12-6/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZTGSVQKAZFWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=C(N=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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